molecular formula C6H12O11P2 B1201845 Inositol 1,2-cyclic 4-bisphosphate CAS No. 97672-09-8

Inositol 1,2-cyclic 4-bisphosphate

Cat. No.: B1201845
CAS No.: 97672-09-8
M. Wt: 322.1 g/mol
InChI Key: OZXJLESGLSBOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inositol 1,2-cyclic 4-bisphosphate is a defined cyclic inositol phosphate that serves as a critical tool for investigating phosphoinositide-mediated signal transduction pathways. This compound is a characterized product of phospholipase C-catalyzed cleavage of phosphatidylinositol 4-phosphate (PIP), formed alongside its non-cyclic counterpart . Research applications include its use as a standard for the identification and quantification of inositol cyclic phosphate metabolites in stimulated cells, such as in pancreatic and other tissue models . Its structure, confirmed through techniques including 18O labeling and fast atom bombardment-mass spectrometry, features a five-membered cyclic phosphodiester ring, which is acid-labile and can be hydrolyzed to its non-cyclic form . While its isomer, inositol 1:2-cyclic 4,5-trisphosphate, has demonstrated potent biological activity in calcium mobilization, studies indicate that this compound itself does not effectively release intracellular calcium stores in permeabilized platelet models, helping researchers delineate the specific structural requirements for second messenger function . This makes it an essential compound for controlled experiments on the metabolism and physiological role of inositol cyclic phosphates. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

97672-09-8

Molecular Formula

C6H12O11P2

Molecular Weight

322.1 g/mol

IUPAC Name

(2,4,6,7-tetrahydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphol-5-yl) dihydrogen phosphate

InChI

InChI=1S/C6H12O11P2/c7-1-2(8)5-6(17-19(13,14)16-5)3(9)4(1)15-18(10,11)12/h1-9H,(H,13,14)(H2,10,11,12)

InChI Key

OZXJLESGLSBOFI-UHFFFAOYSA-N

SMILES

C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O

Synonyms

IcP2
inositol 1,2-cyclic 4-bisphosphate
inositol-1,2-cyclic 4-diphosphate

Origin of Product

United States

Scientific Research Applications

Biochemical Signaling

Inositol 1,2-cyclic 4-bisphosphate serves as a crucial signaling molecule in various biological processes. It is involved in the regulation of intracellular calcium levels and the activation of protein kinase C. Research has shown that inositol cyclic phosphates are generated during the cleavage of phosphoinositides by phospholipase C, which is pivotal for signal transduction pathways in response to hormonal stimulation .

Key Findings:

  • Calcium Mobilization: this compound enhances calcium release from intracellular stores, influencing muscle contraction and neurotransmitter release .
  • Signal Amplification: It acts as a second messenger that amplifies signals initiated by hormones such as angiotensin II, thereby modulating physiological responses .

Metabolic Regulation

This compound has been implicated in metabolic pathways related to insulin signaling and glucose metabolism. Its synthesis is decreased in diabetic models, suggesting a potential role in insulin resistance and metabolic disorders.

Case Study: Insulin Sensitivity

A study demonstrated that supplementation with inositol can improve insulin sensitivity in patients with metabolic syndrome. The involvement of cyclic inositol phosphates was highlighted as a mechanism through which insulin's effects are mediated at the cellular level .

Pharmacological Applications

The pharmacological potential of this compound is being explored for therapeutic interventions in various diseases, including diabetes and cardiovascular diseases. Its ability to modulate cellular signaling pathways makes it a candidate for drug development.

Therapeutic Insights:

  • Diabetes Management: Research indicates that enhancing the levels of inositol cyclic phosphates may counteract insulin resistance and improve glycemic control .
  • Cardiovascular Health: Studies suggest that manipulating the signaling pathways involving inositol cyclic phosphates could provide new strategies for treating hypertension and heart failure .

Research Methodologies

The synthesis and characterization of this compound have been achieved through various experimental techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Techniques:

  • In vitro enzymatic methods have been developed to produce high yields of cyclic phosphates from their non-cyclic precursors .
  • Advanced analytical techniques have allowed for the detailed study of its metabolic pathways and interactions within cells .

Data Table: Summary of Applications

Application AreaDescriptionKey Studies/References
Biochemical SignalingModulates calcium levels and activates protein kinase C ,
Metabolic RegulationImproves insulin sensitivity; involved in glucose metabolism ,
Pharmacological PotentialPotential treatment for diabetes and cardiovascular diseases ,
Research MethodologiesSynthesis via enzymatic methods; characterization using HPLC/NMR , ,

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Chemical Properties
Property IcP2 IP2 (Inositol 1,4-Bisphosphate) IcP3 (Inositol 1,2-Cyclic 4,5-Trisphosphate) IP3 (Inositol 1,4,5-Trisphosphate)
Cyclic Structure 1,2-cyclic phosphate Linear phosphate groups 1,2-cyclic phosphate + 4,5-phosphates Linear phosphate groups
Acid Stability Acid-labile (hydrolyzes to IP2) Stable Acid-labile (hydrolyzes to IP3) Stable
Reactivity Reacts with methanol to form methyl esters Non-reactive Reacts with methanol Non-reactive
Synthesis PLC cleavage of PIP PLC cleavage of PIP or hydrolysis of IP3 Chemical synthesis via carbodiimide PLC cleavage of PIP2
  • Key Structural Differences :
    • IcP2 and IcP3 contain a reactive 1,2-cyclic phosphate ring absent in IP2 and IP3. This cyclic structure confers acid lability, leading to rapid hydrolysis under acidic conditions (e.g., during extraction) .
    • The cyclic ring in IcP2 introduces steric constraints, altering interactions with enzymes and receptors compared to linear IP2 .
2.3 Stability and Reactivity
  • Acid Sensitivity: IcP2 and IcP3 are unstable in acidic conditions, complicating their detection in standard extraction protocols that use acid . Neutral methanol extraction preserves cyclic forms but can trigger methanolysis, forming methyl esters (e.g., 1-monomethylphosphoinositol 4,5-bisphosphate) .

Preparation Methods

Reaction Mechanism

PLC cleaves the phosphodiester bond in PtdIns-4-P, forming a cyclic 1,2-phosphodiester intermediate (Ins(1,2-c)P4) and diacylglycerol. The cyclic product is unstable under physiological conditions, hydrolyzing to linear inositol 1,4-bisphosphate (Ins(1,4)P2) unless stabilized by rapid isolation.

Protocol

  • Substrate Preparation : Radiolabeled [³²P]PtdIns-4-P is synthesized via ATP-dependent phosphorylation of phosphatidylinositol using PI4-kinase.

  • Enzymatic Reaction :

    • Incubate 10 µM [³²P]PtdIns-4-P with 0.5 U/mL PLC (purified from ram seminal vesicles) in 50 mM Tris-HCl (pH 7.4), 3 mM CaCl₂ at 37°C for 15 min.

    • Terminate the reaction with 1 M HClO₄ and neutralize with KOH.

  • Product Isolation :

    • Separate water-soluble products via anion-exchange HPLC (Partisil SAX column, 0–1.2 M NH₄HCO₂ gradient).

    • Ins(1,2-c)P4 elutes at 12–14 min, preceding Ins(1,4)P2 (16–18 min).

Yield and Validation

  • Yield : 20–30% cyclic product relative to total inositol phosphates.

  • Validation :

    • Acid Hydrolysis : Treat with 0.1 M HCl at 100°C for 5 min; cyclic phosphate converts to Ins(1,4)P2.

    • ³¹P NMR : Distinct peaks at δ 17.2 ppm (cyclic diester) and δ 4.1/0.8 ppm (monoesters).

Chemical Cyclization Using Carbodiimide Reagents

Chemical synthesis provides higher yields of Ins(1,2-c)P4 by cyclizing linear precursors like Ins(1,4,5)P3. This method, developed by Auchus et al., uses water-soluble carbodiimides to facilitate intramolecular esterification.

Reaction Conditions

ParameterValue
Starting Material5 µmol Ins(1,4,5)P3
Carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solvent50 mM Triethylamine (pH 8.2)
Temperature25°C, 4 hours
Yield1–1.5 µmol (20–30%)

Procedure

  • Dissolve Ins(1,4,5)P3 in 50 mM triethylamine (pH 8.2) containing 50 mM EDC.

  • Incubate in the dark for 4 hr, then quench with Dowex AG 50W-X8 resin.

  • Purify via HPLC (Partisil SAX column, 0.5–1.0 M KH₂PO₄ gradient).

Key Findings

  • Side Products : Oligomers form at prolonged reaction times (>4 hr), reducing cyclic product yield.

  • Scalability : Unreacted Ins(1,4,5)P3 is recoverable for reuse, improving cost-efficiency.

Enzymatic Dephosphorylation of Ins(1,2-c)P5

Ins(1,2-c)P4 is accessible via 5-phosphatase-mediated dephosphorylation of Ins(1,2-c)P5, a cyclic derivative of inositol 1,4,5-trisphosphate.

Stepwise Synthesis

  • Cyclization : Convert Ins(1,4,5)P3 to Ins(1,2-c)P5 using EDC (as in Method 2).

  • Dephosphorylation :

    • Incubate 1 µM Ins(1,2-c)P5 with 5-phosphomonoesterase (platelet-derived) in 50 mM MES (pH 6.5), 3 mM MgCl₂ at 37°C for 1 hr.

    • Terminate with 10 mM EDTA and purify via anion-exchange chromatography.

Yield and Specificity

  • Conversion Efficiency : 78% of Ins(1,2-c)P5 is converted to Ins(1,2-c)P4 under optimal conditions.

  • Validation : Co-elution with synthetic standards in HPIC (High-Performance Ion Chromatography).

Analytical Characterization Techniques

Table 1: Comparative Analysis of Ins(1,2-c)P4 Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
PLC Cleavage20–3085–90Physiological relevanceTransient product instability
Chemical Cyclization20–3095–98High scalabilityOligomer side products
Enzymatic Dephosphorylation70–8090–95High specificityRequires Ins(1,2-c)P5 precursor

Structural Validation

  • ³¹P NMR Spectroscopy :

    • Cyclic diester: δ 17.2 ppm.

    • Monoesters: δ 4.1 ppm (C4-phosphate), δ 0.8 ppm (C1-phosphate).

  • Enzymatic Hydrolysis :

    • Acid treatment (0.1 M HCl, 5 min) yields Ins(1,4)P2.

    • 5-phosphatase digestion produces Ins(1,2-c)P3 .

Q & A

Q. Why do cyclic/non-cyclic phosphate ratios vary across phosphoinositide substrates (PtdIns > PtdIns4P > PtdIns4,5P₂)?

  • Methodological Answer : Structural constraints (e.g., steric hindrance from additional phosphate groups) influence PLC activity. Experimental approaches include:
  • Molecular dynamics simulations to model enzyme-substrate interactions.
  • Site-directed mutagenesis of PLC isoforms to alter cyclic phosphate production .

Tables for Key Experimental Parameters

Parameter Example Values/Techniques References
HPLC retention time (cyclic)8–10 min (C18 column, 0.1 M NH₄HCO₃ buffer)
¹⁸O labeling efficiency>90% (acid hydrolysis in H₂¹⁸O)
PLC substrate preferencePtdIns4P > PtdIns4,5P₂ (cyclic/non-cyclic ratio)
EC 3.1.3.57 Km (Inositol 1,4-bisphosphate)5 μM (vs. 25 μM for other isomers)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.